![molecular formula C24H22N4O3 B2795356 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide CAS No. 921873-83-8](/img/structure/B2795356.png)

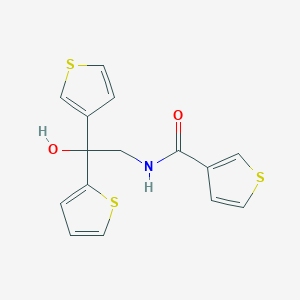

2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a pyrido[3,2-d]pyrimidin derivative, which is a type of heterocyclic compound. These compounds often exhibit interesting biological activities and are used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a pyrido[3,2-d]pyrimidin ring system, which is a bicyclic structure consisting of a pyridine ring fused with a pyrimidine ring .Applications De Recherche Scientifique

Aldose Reductase Inhibitors with Antioxidant Activity

Pyrido[1,2-a]pyrimidin-4-one derivatives, structurally similar to the specified compound, have been studied for their potential as selective aldose reductase (ALR2) inhibitors. These compounds exhibit activity in the micromolar/submicromolar range and have shown significant antioxidant properties, suggesting their potential in therapeutic applications related to oxidative stress and diabetic complications (La Motta et al., 2007).

Antifolate Agents for Cancer Therapy

Research on pyrrolo[2,3-d]pyrimidine derivatives has highlighted their potential as antifolates, inhibiting enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), crucial for DNA synthesis and cell proliferation. These compounds, including classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines, have shown promising antitumor activity, making them potential candidates for cancer therapy (Gangjee et al., 2007).

Radiolabeled Compounds for Neurodegenerative Disorders

Fluoroethoxy and fluoropropoxy substituted pyrazolo[1,5-a]pyrimidines, related to the compound , have been synthesized and evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs). These studies aim at developing imaging agents for PBR expression in neurodegenerative disorders, utilizing positron emission tomography (PET) (Fookes et al., 2008).

Dual Inhibitors of Enzymes for Antitumor Activity

A novel approach in antitumor therapy involves designing compounds that simultaneously inhibit both thymidylate synthase and dihydrofolate reductase. Pyrrolo[2,3-d]pyrimidine antifolates, similar to the chemical , have been developed as potent dual inhibitors. These compounds have shown significant inhibitory activity against both enzymes, highlighting their potential as effective antitumor agents (Gangjee et al., 2000).

Anti-inflammatory Heterocyclic Compounds

Pyrimidinones and oxazinones, derived from structures related to the specified compound, have been synthesized and evaluated for their anti-inflammatory properties. These compounds have shown promising activity comparable to standard drugs, suggesting their potential in treating inflammation-related conditions (Amr et al., 2007).

Orientations Futures

Mécanisme D'action

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific target identification. Based on its structural similarity to other pyrido[3,2-d]pyrimidines, it may interact with its targets through hydrogen bonding or hydrophobic interactions .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Pyrido[3,2-d]pyrimidines are known to be involved in various biological processes, suggesting that this compound could potentially affect multiple pathways .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific target and pathway information, it’s difficult to predict the exact outcomes of its interaction with biological systems .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific experimental data, it’s challenging to predict how these factors might impact this compound’s activity .

Propriétés

IUPAC Name |

2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3/c29-21(25-15-13-18-8-3-1-4-9-18)17-27-20-12-7-14-26-22(20)23(30)28(24(27)31)16-19-10-5-2-6-11-19/h1-12,14H,13,15-17H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKNCJWQDFGOHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2795274.png)

![4-chloro-N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2795278.png)

![2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2795279.png)

![N-(2,2-dimethoxyethyl)-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2795282.png)

![N-[2-(2-Chlorophenyl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2795284.png)

![ethyl 2-({[3-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![6-Tert-butyl-2-[1-(3-chloropyridin-4-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2795289.png)

![[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2795296.png)